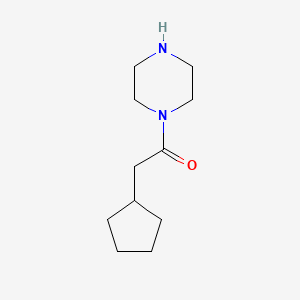

1-(Cyclopentylacetyl)piperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-cyclopentyl-1-piperazin-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O/c14-11(9-10-3-1-2-4-10)13-7-5-12-6-8-13/h10,12H,1-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YANOVQCICLIJBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC(=O)N2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Pharmacological Profiling and Mechanistic Investigations of 1 Cyclopentylacetyl Piperazine and Its Analogues in Preclinical Models

Enzyme Inhibition Studies of 1-(Cyclopentylacetyl)piperazine Derivatives

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Kinase Inhibition

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. Consequently, inhibiting the VEGFR-2 tyrosine kinase is a primary target for the development of novel anticancer therapies. nih.govnih.gov Research into VEGFR-2 inhibitors has explored various chemical scaffolds, including those incorporating a piperazine (B1678402) moiety.

A series of piperazine-based thiazolidinones were synthesized and evaluated for their ability to inhibit VEGFR-2 tyrosine kinase. nih.govresearchgate.net Several of these compounds demonstrated potent inhibitory activity, with some showing greater efficacy than the reference compound, staurosporine. nih.gov For instance, compounds identified as 11 , 13 , and 16 in one study displayed significant VEGFR-2 inhibition with IC₅₀ values below 0.3 μM. nih.govresearchgate.net Kinetic studies revealed that these compounds act as uncompetitive inhibitors of the VEGFR-2 tyrosine kinase. nih.govresearchgate.net

Another study focused on new derivatives of 2-(4-(3-chloroquinoxalin-2-yl)piperazin-1-yl)-N-phenylacetamide, which also showed promising VEGFR-2 inhibition at sub-micromolar concentrations. nih.gov The most potent of these, compound 11 , had an IC₅₀ of 0.192 µM, comparable to the positive control sorafenib (B1663141) (IC₅₀ = 0.082 µM). nih.gov These findings underscore the potential of the piperazine scaffold in the design of effective VEGFR-2 inhibitors. While direct studies on this compound were not identified, the activity of these analogues suggests a potential area for future investigation.

Table 1: VEGFR-2 Inhibition by Piperazine Derivatives

| Compound | Scaffold | VEGFR-2 IC₅₀ (µM) | Reference |

|---|---|---|---|

| Compound 11 | Piperazine-based thiazolidinone | <0.3 | nih.govresearchgate.net |

| Compound 13 | Piperazine-based thiazolidinone | <0.3 | nih.govresearchgate.net |

| Compound 16 | Piperazine-based thiazolidinone | <0.3 | nih.govresearchgate.net |

| Compound 11 | 2-(4-(3-chloroquinoxalin-2-yl)piperazin-1-yl)-N-phenylacetamide derivative | 0.192 | nih.gov |

| Sorafenib (Control) | N/A | 0.082 | nih.gov |

Mammalian Target of Rapamycin (B549165) Complex 1 (mTORC1) Inhibition

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that forms two distinct complexes, mTORC1 and mTORC2, which are central regulators of cell growth, proliferation, and metabolism. nih.govnih.gov The mTORC1 pathway is frequently hyper-activated in various cancers, making it a significant target for anticancer drug discovery. nih.govresearchgate.net

Recent studies have identified the piperazine scaffold as a source of novel mTORC1-specific inhibitors. researchgate.net A screening of small molecule human drugs revealed that the piperazine drug Cinnarizine dose-dependently inhibits mTORC1 but not mTORC2. researchgate.net This specificity is therapeutically important, as mTORC1 is the complex specifically activated in multiple tumor types. researchgate.net The research suggests that the piperazine scaffold, as found in compounds like Cinnarizine and Hydroxyzine , could be leveraged for rational therapy in tumors with specific mTORC1 activation. researchgate.net This discovery points to a potential, though not yet investigated, role for this compound and its derivatives in the modulation of the mTORC1 pathway.

Monoamine Oxidase (MAO) Inhibition Profiling

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the breakdown of key neurotransmitters, and their inhibition is a therapeutic strategy for neurological disorders like Parkinson's and Alzheimer's disease. nih.govmdpi.com The piperazine ring is a recognized "privileged structure" in medicinal chemistry and has been incorporated into various compounds to target MAO enzymes. nih.gov

Studies on a series of eleven piperazine-containing chalcone (B49325) derivatives (1,3-diphenylprop-2-en-1-one) revealed significant MAO-B inhibitory activity. nih.govnih.gov In particular, compounds PC10 (a p-fluorinated derivative) and PC11 showed remarkable and selective inhibition of MAO-B. nih.govsemanticscholar.org Kinetic and reversibility studies confirmed that these compounds act as reversible and competitive inhibitors of MAO-B. nih.gov Molecular docking simulations indicated that the substituents on the phenyl ring of the piperazine chalcone interact within the substrate cavity of the MAO-B active site. nih.gov These results highlight the potential of piperazine derivatives as candidates for the treatment of neurological disorders via MAO-B inhibition. nih.govnih.gov

Table 2: MAO-B Inhibition by Piperazine-Substituted Chalcones

| Compound | MAO-B IC₅₀ (µM) | MAO-B Kᵢ (µM) | Inhibition Type | Reference |

|---|---|---|---|---|

| PC10 | 0.65 | 0.63 ± 0.13 | Reversible, Competitive | nih.gov |

| PC11 | 0.71 | 0.53 ± 0.068 | Reversible, Competitive | nih.gov |

Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibition (Relating to Cyclopentylacetyl Moieties)

Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the NAD⁺ salvage pathway in mammalian cells, playing a critical role in cellular metabolism, energy production, and DNA repair. nih.govnih.govpatsnap.com Due to the high NAD⁺ turnover in cancer cells, NAMPT is overexpressed in many types of cancer and has become a promising target for oncology drugs. nih.govnih.gov

NAMPT inhibitors function by blocking the enzyme's activity, leading to a depletion of the intracellular NAD⁺ pool. patsnap.com This disruption in NAD⁺ homeostasis impairs critical cellular processes, ultimately causing energy depletion and cell death, particularly in rapidly proliferating tumor cells. patsnap.compatsnap.com Numerous NAMPT inhibitors, such as FK866 , CHS828 , and OT-82 , have demonstrated significant anti-tumor efficacy in preclinical models. nih.govmdpi.com While extensive research has been conducted on various chemical scaffolds as NAMPT inhibitors, a direct link between cyclopentylacetyl moieties and NAMPT inhibition has not been established in the reviewed literature.

Receptor Modulation and Ligand-Target Interactions

Cannabinoid Receptor 1 (CB1) Inverse Agonism and Related Functional Activity

The Cannabinoid Receptor 1 (CB1), a G protein-coupled receptor, is highly expressed in the central nervous system and is involved in regulating processes like appetite, pain, and mood. nih.govmdpi.com While CB1 agonists increase appetite, inverse agonists bind to the receptor and produce the opposite effect, reducing its basal activity. mdpi.comnih.gov This mechanism has been explored for the treatment of obesity and metabolic disorders. nih.gov

Research into peripherally restricted CB1 antagonists has focused on modifying existing scaffolds to limit brain penetration and avoid centrally mediated side effects. nih.gov In one such effort, analogues of the purine (B94841) Otenabant were developed by replacing a 4-aminopiperidine (B84694) group with a piperazine ring. nih.gov To explore structure-activity relationships, this piperazine was then functionalized with a variety of groups using connectors such as amides, sulfonamides, and ureas. nih.gov This approach, which involves creating an amide linkage to the piperazine ring, is structurally relevant to this compound. The studies resulted in the discovery of potent and highly selective CB1 antagonists, such as compound 65 , an aryl urea (B33335) with a Kᵢ of 4 nM and over 10,000-fold selectivity for CB1 over CB2 receptors. nih.gov These findings demonstrate that functionalizing a piperazine core can yield potent CB1 inverse agonists, suggesting a plausible, yet unconfirmed, activity for this compound. nih.gov

Neuropeptide Y (NPY) Receptor Antagonism (Y1 and Y2 Receptor Subtypes)

Neuropeptide Y (NPY) receptors, particularly the Y1 and Y2 subtypes, are recognized as important targets in various physiological processes. The NPY system consists of four functional receptors in humans (hY1, hY2, hY4, hY5) activated by endogenous peptides like NPY and Peptide YY (PYY). researchgate.net Antagonists for these receptors have been developed and are crucial tools in pharmacological research. Notable examples include BIBO3304 for the Y1 receptor and BIIE0246 for the Y2 receptor. nih.gov However, a thorough search of scientific databases and literature yields no specific information regarding the activity of this compound as an antagonist for either the NPY Y1 or Y2 receptor subtypes. Preclinical studies detailing the binding affinity or functional antagonism of this compound at these receptors have not been published.

Chemokine Receptor Activity, Specifically CXCR4 and CXCR7 (Examining the Role of the Cyclopentylacetyl Substituent)

Chemokine receptors CXCR4 and CXCR7 are involved in numerous pathological conditions, including cancer and inflammatory diseases, making them attractive targets for drug development. Research has identified various classes of molecules that modulate these receptors. For instance, a novel series of CXCR4 antagonists based on a substituted piperazine scaffold has been described, where N-aryl piperazines were found to be potent. tubitak.gov.tr However, there is no available research that specifically investigates this compound for its activity at CXCR4 or CXCR7 receptors. Furthermore, no studies have been found that examine the specific role or contribution of the cyclopentylacetyl substituent on the piperazine core in relation to chemokine receptor binding or function.

Dopaminergic Receptor Ligand Activity

The piperazine scaffold is a common feature in many ligands targeting dopaminergic receptors, which are crucial in the central nervous system. researchgate.netnih.gov Numerous studies have explored how different substituents on the piperazine ring influence binding affinity and selectivity for dopamine (B1211576) receptor subtypes (e.g., D2, D3, D4). These studies typically involve arylpiperazine derivatives and other complex structures. silae.itdrugbank.com Despite the extensive research into piperazine-based dopaminergic ligands, there are no published reports detailing the binding affinity or functional activity of this compound at any dopaminergic receptor subtype.

Serotonergic Receptor Activity (5-HT1A and other subtypes)

Similar to the dopaminergic system, many serotonergic receptor ligands, particularly for the 5-HT1A subtype, incorporate a piperazine ring. nih.govsilae.it The pharmacological activity of these ligands is highly dependent on the nature of the substituent attached to the piperazine nitrogen. Arylpiperazine derivatives are a well-established class of 5-HT1A receptor ligands. neuroquantology.commims.comnih.gov A comprehensive literature search, however, did not yield any studies that have evaluated this compound for its activity at the 5-HT1A receptor or any other serotonin (B10506) receptor subtypes.

Broad Spectrum Biological Activities (In Vitro Investigations)

Anticancer and Antineoplastic Activity in Defined Cell Lines (e.g., HepG2, HCT-116, Glioblastoma, Cervix Cancer Cells)

The piperazine moiety is a privileged scaffold in the design of anticancer agents, with numerous derivatives showing potent activity against a wide range of cancer cell lines. tubitak.gov.trnih.govresearchgate.net Studies have demonstrated the cytotoxicity of various substituted piperazine compounds against liver (HepG2), colon (HCT-116), and other cancer cell types. britannica.comnih.govnih.gov For example, newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs have shown potent anticancer effects. ipindexing.com However, it is crucial to note that the biological activity is dictated by the entire molecular structure. There is no specific scientific literature available that reports on the anticancer or antineoplastic activity of this compound in HepG2, HCT-116, glioblastoma, cervix cancer cells, or any other defined cell line.

Apoptosis Induction and Cellular Proliferation Inhibition Mechanisms

Many piperazine-containing compounds exert their anticancer effects by inhibiting cellular proliferation and inducing apoptosis. nih.gov Mechanistic studies of various piperazine derivatives have revealed their ability to trigger programmed cell death through pathways involving caspase activation and the modulation of key signaling proteins. ipindexing.comwikipedia.org For instance, certain novel piperazine derivatives have been shown to induce caspase-dependent apoptosis by inhibiting signaling pathways such as PI3K/AKT and Src family kinases. While these findings underscore the potential of the piperazine scaffold, there is no research specifically detailing the mechanisms of apoptosis induction or cellular proliferation inhibition for this compound.

Anti-inflammatory Effects and Cytokine Modulation (e.g., Nitrite (B80452) Production, TNF-α Generation)

Piperazine derivatives have demonstrated significant anti-inflammatory properties in various preclinical models. These compounds can modulate the inflammatory response by inhibiting the production of key inflammatory mediators. Research has shown that novel piperazine derivatives can dose-dependently inhibit nitrite production, a marker of nitric oxide synthesis which plays a role in inflammation. For instance, derivative PD-1 showed an inhibition of nitrite production up to 39.42% at a concentration of 10 μM nih.gov.

Furthermore, these compounds have been found to suppress the generation of pro-inflammatory cytokines, which are crucial signaling molecules in the inflammatory cascade. Studies on piperazine derivatives PD-1 and PD-2 revealed a noteworthy, dose-dependent inhibition of Tumor Necrosis Factor-alpha (TNF-α) generation, reaching up to 56.97% and 44.73% respectively at a 10 μM concentration nih.gov. Similarly, another piperazine compound, LQFM182, was shown to reduce the levels of pro-inflammatory cytokines IL-1β and TNF-α in a pleurisy test, highlighting its ability to control inflammatory cell migration and mediator release nih.gov. This modulation of cytokines like TNF-α and IL-1β suggests that piperazine analogues interfere with key signaling pathways that regulate the inflammatory response nih.gov.

Table 1: Anti-inflammatory Activity of Selected Piperazine Derivatives

| Compound | Assay | Concentration | % Inhibition | Source |

|---|---|---|---|---|

| PD-1 | Nitrite Production | 10 µM | 39.42% | nih.gov |

| PD-2 | Nitrite Production | 10 µM | 33.70% | nih.gov |

| PD-1 | TNF-α Generation | 10 µM | 56.97% | nih.gov |

| PD-2 | TNF-α Generation | 10 µM | 44.73% | nih.gov |

| LQFM182 | Cytokine Reduction | 100 mg/kg | Reduced IL-1β and TNF-α | nih.gov |

Antihistamine Activity

The piperazine scaffold is a core component of several well-known H1-receptor antagonists used in the treatment of allergic conditions nih.gov. These derivatives function as inverse agonists of the histamine (B1213489) H-1 receptor, which decreases the receptor's activity and blocks the release of histamine rxlist.com. This action leads to the inhibition of smooth muscle contraction, preventing bronchoconstriction and spasms in the gastrointestinal tract rxlist.com.

Recent research continues to explore new piperazine derivatives for their antihistaminic potential. In one study, the novel derivative PD-1 demonstrated significant antihistamine activity, achieving an 18.22% reduction in histamine levels nih.gov. Beyond their direct antihistamine effects, many H1-receptor antagonists that contain a piperazine moiety also possess anti-inflammatory and anti-allergic properties, making them versatile therapeutic agents nih.gov.

Antimicrobial Spectrum (Antibacterial and Antifungal Efficacy)

Piperazine and its derivatives constitute an important class of heterocyclic compounds recognized for their broad-spectrum antimicrobial activity nih.govijbpas.com. The piperazine nucleus is a key pharmacophore in numerous clinically used antimicrobial drugs nih.gov.

Antibacterial Activity: Research has shown that piperazine analogues are effective against a range of Gram-positive and Gram-negative bacteria. For example, a novel piperazine derivative, PD-2, displayed activity against the Gram-negative bacterium Pseudomonas aeruginosa nih.gov. In another study, a series of new disubstituted piperazines were synthesized and evaluated for their antibacterial effects. One compound from this series, 3k, was identified as the most potent, with Listeria monocytogenes being the most sensitive bacterium nih.gov. Notably, several of these compounds, including 3d, 3g, and 3k, were more potent than ampicillin (B1664943) against methicillin-resistant Staphylococcus aureus (MRSA) nih.gov. Compound 3d also showed better activity than ampicillin against P. aeruginosa, while 3g was more effective against E. coli nih.gov.

Antifungal Efficacy: The antimicrobial spectrum of piperazine derivatives extends to antifungal activity. The derivative PD-2 was found to be active against the fungus Candida albicans nih.gov. The study on disubstituted piperazines also confirmed their antifungal potential, with compound 3k showing the best activity. In this screening, Trichoderma viride was the most sensitive fungus, while Aspergillus fumigatus was the most resistant nih.gov. The development of multifunctionalized piperazine polymers has also yielded compounds with efficient activity against C. albicans nih.gov.

Table 2: Antimicrobial Activity of Selected Piperazine Analogues

| Compound | Organism | Type | Activity Noted | Source |

|---|---|---|---|---|

| PD-2 | Pseudomonas aeruginosa | Gram-negative Bacteria | Active | nih.gov |

| PD-2 | Candida albicans | Fungus | Active | nih.gov |

| 3k | Listeria monocytogenes | Gram-positive Bacteria | Most potent in series | nih.gov |

| 3d, 3g, 3k | MRSA | Gram-positive Bacteria | More potent than ampicillin | nih.gov |

| 3d | P. aeruginosa | Gram-negative Bacteria | Better than ampicillin | nih.gov |

| 3k | Trichoderma viride | Fungus | Most sensitive fungus | nih.gov |

Antioxidant Activity (e.g., DPPH Assay)

Piperazine-containing compounds have been investigated for their antioxidant properties, which are crucial for combating oxidative stress implicated in numerous diseases nih.gov. The antioxidant capacity of these molecules is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, a common and rapid method to assess the ability of a compound to act as a hydrogen donor or free-radical scavenger ugm.ac.idnih.gov.

In a study of novel piperazine derivatives, compound PD-2 exhibited good antioxidant activity, with an IC50 value of 2.396 μg/mL in the DPPH assay nih.gov. Other derivatives in the same study showed moderate to low activity nih.gov. Another series of 1-aryl/aralkyl piperazine derivatives with a xanthine (B1682287) moiety were screened for their antioxidant potential using DPPH and other methods. Among these, compound 3c showed the highest activity with an IC50 of 189.42 μmol/L, although this was less potent than the standard antioxidant BHT (IC50 113.17 μmol/L) nih.gov. The presence of specific structural features, such as a hydroxyl group, appears to be essential for the antioxidant properties of these piperazine derivatives nih.gov.

Neuroprotective Potential (e.g., Iron Chelating Properties in Cellular Models of Parkinson's Disease)

Iron dysregulation and the resulting oxidative stress are key pathological features in neurodegenerative disorders such as Parkinson's disease (PD) bham.ac.ukresearchgate.net. Consequently, iron chelators that can sequester excess iron and prevent the generation of damaging reactive oxygen species are considered a promising therapeutic strategy nih.govmdpi.com. The piperazine scaffold has been incorporated into novel molecules designed to possess such neuroprotective properties.

Research has focused on developing bifunctional molecules that combine iron-chelating and radical-scavenging abilities nih.gov. For example, the novel molecule M10, which incorporates an iron-chelating moiety, demonstrated a highly inhibitory action against iron-induced lipid peroxidation and was a potent scavenger of hydroxyl radicals nih.gov. In cellular models of Parkinson's disease using PC12 cells, M10 was found to be at least as potent as the anti-Parkinson drug rasagiline (B1678815) in protecting against cell death induced by neurotoxins like 6-hydroxydopamine (6-OHDA) nih.gov. Another promising iron chelator, VK-28, which contains a piperazine group, has been shown to protect dopaminergic neurons against 6-OHDA-induced oxidative damage in animal models nih.gov. These findings suggest that the neuroprotective effects are primarily due to the chelation and passivation of intracellular labile iron bham.ac.ukresearchgate.netnih.gov.

Antidiabetic Activity

Piperazine derivatives have emerged as potential candidates for the treatment of type 2 diabetes mellitus nih.govnih.gov. Their mechanisms of action include promoting glucose uptake and inhibiting key enzymes involved in glucose metabolism. Studies on aryl piperazines have shown that these compounds can promote glucose uptake and inhibit NADH:ubiquinone oxidoreductase nih.gov.

Furthermore, piperazine sulphonamide derivatives have been investigated as inhibitors of the dipeptidyl peptidase-4 (DPP-4) enzyme, a validated target for type 2 diabetes treatment pensoft.net. In one study, a promising compound, 8h, demonstrated a 27.32% inhibition of DPP-4 in vitro pensoft.net. In subsequent in vivo studies using streptozotocin (B1681764) (STZ)-induced diabetic rats, chronic treatment with compound 8h resulted in a significant reduction in serum glucose levels pensoft.net. Another study on 1-benzhydryl-piperazine sulfonamide and carboxamide derivatives also identified compounds with enhanced antidiabetic activity in STZ-induced diabetic rats, indicating that the sulfonyl functional group plays an important role in this activity researchgate.net.

Antimalarial Activity

The emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of new antimalarial agents nih.gov. The piperazine ring is a privileged scaffold in medicinal chemistry and has been incorporated into various compounds with potent antiplasmodial activity.

Several studies have demonstrated the efficacy of piperazine-containing molecules against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum nih.govmdpi.com. For instance, a series of piperazine-tethered thiazole (B1198619) compounds were synthesized and screened for antimalarial activity, leading to the identification of a hit compound with an antiplasmodial EC50 of 102 nM against the chloroquine-resistant Dd2 strain mdpi.com. In another study, a novel 7-chloroquinoline-triazole conjugate linked to a piperazine moiety, QP11, was effective against both sensitive and resistant parasite strains nih.gov. This compound was also shown to hinder hemoglobin degradation and hemozoin formation within the parasite, and an in vivo evaluation in a murine malaria model demonstrated its ability to eradicate parasite growth nih.gov.

Antitubercular Activity

The piperazine scaffold is a crucial component in the development of novel antitubercular agents, with several analogues demonstrating significant activity against Mycobacterium tuberculosis (MTB), including drug-resistant strains. researchgate.net Research has explored the incorporation of the piperazine ring into various molecular hybrids to enhance antimycobacterial potency.

One notable analogue is Rifapentine, a derivative of rifamycin, which features a cyclopentyl group substituted on the piperazine ring. amazonaws.com This modification contributes to its potent antimycobacterial activity, which is reported to be slightly superior to that of Rifampicin against mycobacteria. amazonaws.com

Other synthetic strategies have yielded potent antitubercular compounds. A series of nitrofuranyl methyl piperazine analogues showed potent activity against replicating, non-replicating, and resistant strains of MTB. nih.gov Structure-activity relationship (SAR) studies revealed that the piperazine ring is preferred over piperidine (B6355638) or morpholine (B109124) rings for this activity. nih.gov For instance, five of these analogues demonstrated potent Minimum Inhibitory Concentration (MIC) values against non-replicating and resistant strains (Rifampicin-resistant and multidrug-resistant). nih.gov

Benzothiazinone-piperazine hybrids have been investigated as inhibitors of MTB DNA gyrase, a key enzyme for bacterial cell viability. nih.gov Compound 18 , N-(4-chlorophenyl)-4-(6-nitro-4-oxo-4H-benzo[e] nih.govthiazin-2-yl)piperazine-1-carbothioamide, exhibited an IC₅₀ of 0.51 ± 0.16 μM in the DNA supercoiling assay and an anti-tubercular MIC of 4.41 μM. nih.gov

Furthermore, a series of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were evaluated against M. tuberculosis H37Ra. rsc.org Several compounds from this series displayed significant activity, with IC₅₀ values ranging from 1.35 to 2.18 μM and IC₉₀ values ranging from 3.73 to 4.00 μM for the most active compounds. rsc.org The synthesis of chiral 1,2,4-trisubstituted piperazines has also been reported as a promising approach for developing new antitubercular leads. nih.gov

Table 1: Antitubercular Activity of Selected Piperazine Analogues

| Compound Class/Name | Target/Strain | Activity Measure | Result | Reference |

|---|---|---|---|---|

| Nitrofuranyl methyl piperazines | M. tuberculosis H37Rv | MIC | 0.17–0.0072 μM | nih.gov |

| Benzothiazinone-piperazine hybrid (Compound 18) | MTB DNA Gyrase | IC₅₀ | 0.51 ± 0.16 μM | nih.gov |

| Benzothiazinone-piperazine hybrid (Compound 18) | M. tuberculosis | MIC | 4.41 μM | nih.gov |

| Pyrazine-2-carbonyl-piperazine derivatives | M. tuberculosis H37Ra | IC₅₀ | 1.35 to 2.18 μM | rsc.org |

| Pyrazine-2-carbonyl-piperazine derivatives | M. tuberculosis H37Ra | IC₉₀ | 3.73 to 4.00 μM | rsc.org |

| Rifapentine | Mycobacteria | Potency | Slightly superior to Rifampicin | amazonaws.com |

Antiviral Activity

The piperazine nucleus is a privileged scaffold in the design of antiviral agents, with derivatives showing activity against a range of DNA and RNA viruses. amazonaws.comnih.gov The mechanism of action often involves targeting specific viral proteins or host-cell machinery essential for viral replication. nih.govnih.gov

Piperazine itself has demonstrated antiviral properties against Chikungunya virus (CHIKV), an alphavirus. nih.gov Structural studies revealed that piperazine binds to a conserved hydrophobic pocket of the alphavirus capsid protein (CP). Molecular docking studies suggest that piperazine binds with even greater affinity to the hydrophobic pocket of the Chikungunya virus CP than to the Aura virus CP. nih.gov This interaction provides a basis for the structure-based design of more potent piperazine-based anti-alphaviral drugs. nih.gov

In other research, a series of piperazine-substituted pyranopyridines were identified as selective inhibitors of the hepatitis B virus (HBV). nih.gov These compounds act by preventing the formation of virion particles. nih.gov Similarly, piperazinylquinoline derivatives have been discovered as fusion inhibitors of the respiratory syncytial virus (RSV). researchgate.net

Recent studies have also highlighted the potential of piperazine-modified nucleozins and piperazine-based berberine (B55584) analogues as anti-influenza agents. researchgate.net The versatility of the piperazine scaffold allows for its incorporation into diverse chemical structures to target various viral life cycle stages.

Table 2: Antiviral Activity of Piperazine and its Analogues

| Compound Class | Virus Target | Mechanism of Action | Reference |

|---|---|---|---|

| Piperazine | Chikungunya virus (CHIKV) | Binds to hydrophobic pocket of capsid protein | nih.gov |

| Piperazine-substituted pyranopyridines | Hepatitis B virus (HBV) | Prevents virion particle formation | nih.gov |

| Piperazinylquinoline derivatives | Respiratory Syncytial Virus (RSV) | Fusion inhibition | researchgate.net |

| Piperazine-modified nucleozins | Influenza virus | Not specified | researchgate.net |

| Piperazine-based berberine analogues | Influenza virus | Not specified | researchgate.net |

Anthelmintic Activity

Piperazine and its derivatives have a long history of use as anthelmintic agents, effective against infections with parasitic worms like pinworms and roundworms. amazonaws.comdrugbank.com The primary mechanism of action involves the paralysis of the parasites, which facilitates their expulsion from the host's body. drugbank.com

Pharmacologically, piperazine acts as a GABA (gamma-aminobutyric acid) receptor agonist. amazonaws.comdrugbank.com In helminths, it causes hyperpolarization of the muscle cell membrane and reduces spike discharge frequency, leading to a flaccid paralysis of the worm. nih.gov This action is antagonistic to depolarizing neuromuscular blocking agents like pyrantel. nih.gov The selectivity of piperazine for helminths is attributed to the differences between vertebrate and invertebrate GABA receptors. amazonaws.com

Numerous studies have explored the anthelmintic potential of various piperazine analogues. A series of 1,4-disubstituted piperazine derivatives exhibited promising in vitro activity against the earthworm Eisenia fetida. Another study investigated benzimidazole (B57391) compounds containing a piperazine fragment as tubulin-targeting agents. nih.gov One such compound, 7c , demonstrated significant efficacy against Trichinella spiralis muscle larvae, achieving a 92.7% reduction in parasite activity at a concentration of 100 μg/mL after 48 hours. nih.gov The anthelmintic effects of these compounds were found to be both time- and dose-dependent. nih.gov

Table 3: Anthelmintic Activity of Piperazine Analogues

| Compound Class | Helminth Target | Activity/Result | Reference |

|---|---|---|---|

| Piperazine | Ascaris | Causes relaxation/flaccid paralysis | nih.gov |

| 1,4-disubstituted piperazine derivatives | Eisenia fetida | Promising in vitro activity | |

| Benzimidazole-piperazine hybrid (Compound 7c) | Trichinella spiralis | 92.7% reduction in parasite activity (100 μg/mL, 48h) | nih.gov |

Future Research Directions and Translational Perspectives for 1 Cyclopentylacetyl Piperazine Research

Identification of Novel Biological Targets and Therapeutic Applications for 1-(Cyclopentylacetyl)piperazine Derivatives

The structural framework of this compound has proven to be highly adaptable for targeting diverse biological pathways, leading to potential treatments for a range of conditions from cancer to metabolic and inflammatory diseases. The strategic modification of this core structure allows for interaction with various receptors and enzymes.

Derivatives have been identified as potent ligands for several key therapeutic targets. For instance, analogues incorporating the cyclopentylacetyl)piperazine moiety have been developed as inhibitors of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction, a critical target in acute leukemia. Another significant area of application is in the modulation of cannabinoid receptors; purine-based analogues containing the cyclopentylacetyl-piperazine group have been synthesized as potent and selective inverse agonists of the CB1 receptor, which may be useful for treating obesity and metabolic disorders. Furthermore, patent literature reveals derivatives designed as Poly (ADP-ribose) polymerase (PARP) inhibitors for cancer therapy and as RORγ modulators for autoimmune and inflammatory diseases.

The broad applicability of the piperazine (B1678402) scaffold suggests that future screening of derivative libraries could uncover entirely new biological targets, expanding the therapeutic potential of this chemical class.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 1-(Cyclopentylacetyl)piperazine in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is advised if dust or aerosols form .

- Storage : Store in a cool, dry, ventilated area away from oxidizers and acids. Avoid long-term storage due to potential degradation, which may increase hazards .

- Spill Management : Absorb spills with inert material (e.g., sand), place in sealed containers, and dispose of via certified chemical waste services .

Q. How can researchers synthesize this compound, and what reaction conditions are critical?

- Methodological Answer :

- Synthetic Route : Acylation of piperazine with cyclopentylacetyl chloride is a common approach. Use anhydrous acetonitrile as the solvent, reflux for 12 hours, and employ a base (e.g., triethylamine) to neutralize HCl byproducts .

- Purification : Column chromatography (silica gel, hexane:ethyl acetate gradient) or recrystallization from ethyl acetate improves yield and purity .

- Monitoring : Track reaction progress via TLC (Rf ~0.5 in 1:2 hexane:EtOAc) .

Q. What analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : and NMR confirm structure (e.g., cyclopentyl CH at δ ~2.5 ppm, piperazine NH at δ ~1.8 ppm) .

- Mass Spectrometry : ESI-MS in positive ion mode detects [M+H] peaks (e.g., m/z 223 for molecular weight 222.3 g/mol) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) .

Advanced Research Questions

Q. How can contradictory data on the biological activity of piperazine derivatives be resolved?

- Methodological Answer :

- Dose-Response Studies : Replicate assays across multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects .

- Receptor Profiling : Use radioligand binding assays (e.g., SR-2B/2C receptors) to compare affinity (K) and selectivity ratios .

- Computational Validation : Perform molecular docking (AutoDock Vina) to model ligand-receptor interactions and correlate with experimental IC values .

Q. What strategies optimize the stability of this compound in aqueous solutions for pharmacological studies?

- Methodological Answer :

- pH Adjustment : Maintain pH 6–8 using phosphate buffers to prevent hydrolysis of the acetyl group .

- Temperature Control : Store solutions at 4°C for short-term use; lyophilize for long-term storage .

- Antioxidants : Add 0.1% w/v ascorbic acid to mitigate oxidation of the cyclopentyl moiety .

Q. How do substituents on the piperazine ring influence thermodynamic parameters like pKa and solubility?

- Methodological Answer :

- pKa Determination : Use potentiometric titration (25–50°C) to measure dissociation constants. For this compound, expect pKa ~9.2 (secondary amine) and pKa ~4.8 (tertiary amide) based on analog data .

- Solubility Enhancement : Introduce polar groups (e.g., hydroxyl) via N-substitution. For example, 1-(2-hydroxyethyl)piperazine derivatives show 3x higher aqueous solubility than non-polar analogs .

Data Contradiction Analysis

Q. Conflicting reports exist on the cytotoxicity of piperazine derivatives. How should researchers design experiments to address this?

- Methodological Answer :

- Cell Line Selection : Test across diverse lines (e.g., HEK293, HeLa, MCF-7) to identify tissue-specific effects .

- Assay Validation : Use MTT and ATP-based assays in parallel to cross-validate viability results .

- Metabolic Stability : Pre-treat compounds with liver microsomes (e.g., human CYP3A4) to assess metabolite interference .

Methodological Tables

Key Considerations

- Safety : Always prioritize hazard controls (e.g., fume hoods, PPE) when handling reactive intermediates like chloroacetyl derivatives .

- Data Reproducibility : Document batch-specific variations (e.g., solvent purity, catalyst lot) to troubleshoot inconsistent results .

- Ethical Compliance : Ensure all biological testing adheres to institutional guidelines for in vitro studies only .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.